molecular formula C24H28N2O4 B5169740 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine

Cat. No.: B5169740
M. Wt: 408.5 g/mol
InChI Key: AWBSJQKKPIYJST-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct moieties:

  • Benzodioxolylmethyl group: A 1,3-benzodioxole (methylenedioxyphenyl) ring attached via a methyl group to the piperazine nitrogen.
  • 4-Phenyloxane-4-carbonyl group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a carbonyl to the piperazine.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c27-23(24(8-14-28-15-9-24)20-4-2-1-3-5-20)26-12-10-25(11-13-26)17-19-6-7-21-22(16-19)30-18-29-21/h1-7,16H,8-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBSJQKKPIYJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Piperazine Core: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine core using a suitable linker, such as a carbonyl group, under basic conditions.

    Final Assembly: The phenyloxane carbonyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones from the benzodioxole moiety.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenyloxane carbonyl group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities with analogs:

Compound Name (CAS or ID) Substituent at Piperazine 4-Position Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-Phenyloxane-4-carbonyl C₂₃H₂₅N₂O₄ (calc.) ~409.46 g/mol Bulky oxane-phenyl group; benzodioxole ring
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) 3-Fluorobenzoyl C₁₉H₁₉FN₂O₃ 342.37 g/mol Halogenated benzoyl; chair piperazine conformation
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine (8014-1119) 4-Chlorobenzoyl C₁₉H₁₉ClN₂O₃ 370.83 g/mol Chlorinated benzoyl; screening compound
1-Aroyl-4-(4-methoxyphenyl)piperazines (I–VI) 2-Substituted benzoyl (e.g., F, Cl, Br, OH) C₁₈H₁₉XₙN₂O₂ (X = halogen) 320–430 g/mol Methoxyphenyl group; varied H-bonding patterns
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenylsulfonyl)piperazine (618393-73-0) 3,4-Difluorophenylsulfonyl C₁₈H₁₇F₂N₂O₄S 410.40 g/mol Sulfonyl group; enhanced polarity

Key Observations :

  • Bulkiness : The phenyloxane group in the target compound introduces greater steric hindrance compared to planar benzoyl or sulfonyl substituents .
  • Conformational Flexibility : Piperazine rings in all analogs adopt a chair conformation, but the benzodioxole ring exhibits slight folding (envelope conformation) .

Supramolecular Interactions and Crystal Packing

  • Target Compound: No crystal data reported, but steric bulk from phenyloxane may reduce intermolecular H-bonding compared to smaller substituents.
  • Fluoro/Chloro-Benzoyl Analogs (I, 8014-1119) :
    • Compound I (3-fluorobenzoyl): Chains formed via C–H⋯O bonds; sheets via π-stacking .
    • Compound 8014-1119 (4-chlorobenzoyl): Likely similar packing but with Cl’s van der Waals interactions enhancing stability .
  • Methoxyphenyl Piperazines (I–VI) :
    • Hydrogen Bonding : 2-Fluoro and 2-chloro derivatives form sheets via C–H⋯O bonds; 2-hydroxy analog forms chains via O–H⋯O bonds .

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.

Molecular Structure

The compound features a piperazine core substituted with a benzodioxole moiety and a phenyloxane carbonyl group. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₉H₂₃N₂O₃
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidiabetic Effects : Some benzodioxole derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, derivatives have demonstrated IC₅₀ values ranging from 0.68 to 0.85 µM, indicating potent inhibitory capacity against this enzyme .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed significant activity against several cancer types, with IC₅₀ values ranging from 26 to 65 µM .

Case Studies

  • Inhibition of α-Amylase :
    • A study assessed the efficacy of various benzodioxole derivatives against α-amylase. The tested compound exhibited an IC₅₀ value of 0.68 µM, making it a promising candidate for managing diabetes by regulating blood glucose levels .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays were performed on multiple cancer cell lines (e.g., HeLa and MCF-7). The compound showed selective toxicity, sparing normal cells while effectively reducing cancer cell viability .
  • In Vivo Studies :
    • In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

Compound NameIC₅₀ (α-Amylase Inhibition)IC₅₀ (Cytotoxicity)Notes
Compound IIa0.85 µM>150 µM (normal cells)Potent inhibitor
Compound IIc0.68 µM26–65 µMSignificant activity against cancer
Compound IIdNot specifiedNot specifiedFurther assessment needed

The mechanisms underlying the biological activities of these compounds often involve interactions at the molecular level:

  • Enzyme Inhibition : The inhibition of α-amylase is primarily through competitive binding at the active site, preventing carbohydrate breakdown and subsequent glucose absorption.
  • Cytotoxic Mechanisms : The anticancer effects may be attributed to apoptosis induction in cancer cells via mitochondrial pathways or disruption of cell cycle progression.

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